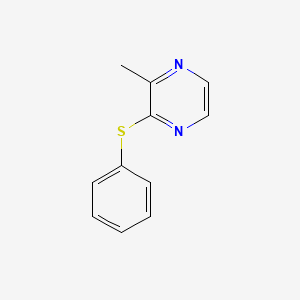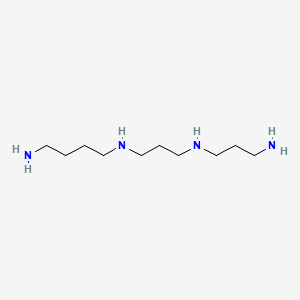
Thermospermine
描述
Thermospermine is a polyamine compound that is a structural isomer of spermine. It was first discovered in an extremely thermophilic bacterium, Thermus thermophilus. This compound plays a crucial role in plant development, particularly in the suppression of auxin-inducible xylem differentiation. It is synthesized by the enzyme this compound synthase, encoded by the ACAULIS5 gene in plants. This compound is involved in various biological activities, including the stabilization of nucleic acids, mRNA translation, and modulation of protein functions.
作用机制
Target of Action
Thermospermine, a structural isomer of spermine, primarily targets the process of xylem differentiation in plants . It is produced from spermidine by the action of this compound synthase, encoded by a gene named ACAULIS5 (ACL5) in plants . The ACL5 gene is expressed specifically during xylem formation, from procambial cells to differentiating xylem vessels .
Mode of Action
This compound interacts with its targets by acting on the translation of specific mRNAs containing upstream open reading frames (uORFs) . This interaction results in the repression of xylem differentiation . It is suggested that this compound may directly target the translation machinery for specific genes .
Biochemical Pathways
The biosynthesis of this compound involves the conversion of arginine to ornithine by arginase, followed by the decarboxylation of ornithine to form putrescine . Putrescine is then successively converted to the triamine spermidine and the tetramine this compound by spermidine synthase (SPDS) and this compound synthase (ACL5), respectively .
Pharmacokinetics
It is known that this compound is present in some bacteria and most plants .
Result of Action
The action of this compound results in the repression of xylem differentiation, leading to the control of plant growth . Loss-of-function mutants of ACL5 display overproliferation of xylem vessels along with severe dwarfism . This suggests that this compound plays a crucial role in the negative control of the proliferation of xylem vessels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound has been shown to have a dual primordial function in organ development and stress responses in M. polymorpha . It is suggested that this compound acquired these functions for adaptation to the terrestrial environment during land plant evolution .
生化分析
Biochemical Properties
Thermospermine is involved in several biochemical reactions, primarily through its interaction with enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is this compound synthase, which catalyzes the conversion of spermidine to this compound . This compound also interacts with nucleic acids, stabilizing their structures and influencing mRNA translation . Additionally, it modulates protein functions by binding to specific sites on proteins, thereby affecting their activity and stability .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In plants, it plays a role in repressing xylem differentiation, which is crucial for proper vascular development . This compound influences cell signaling pathways by modulating the translation of specific mRNAs containing upstream open reading frames . It also affects gene expression and cellular metabolism, particularly in response to stress conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific mRNAs, enhancing their translation and thereby influencing the production of proteins involved in xylem differentiation . This compound also interacts with auxin signaling pathways, limiting auxin-induced xylem differentiation . Additionally, it modulates the activity of enzymes involved in polyamine biosynthesis, thereby affecting overall polyamine levels in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under various conditions, but its activity can be influenced by factors such as temperature and pH . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in growth patterns and stress responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance growth and development, while high doses can lead to toxic effects . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a response, and exceeding this threshold can result in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the polyamine biosynthesis pathway. It is synthesized from spermidine by the action of this compound synthase . This compound also interacts with enzymes such as arginine decarboxylase and ornithine decarboxylase, which are involved in the production of other polyamines . These interactions can affect metabolic flux and the levels of various metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of this compound can influence its activity and function, particularly in relation to its role in xylem differentiation .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . The localization of this compound can affect its activity and function, particularly in relation to its interactions with nucleic acids and proteins .
准备方法
Synthetic Routes and Reaction Conditions
Thermospermine can be synthesized using a solid-phase method employing the nitrobenzenesulfonyl (Ns) strategy. This approach involves the orthogonal extension of bromide and alcohol, followed by the protection of sulfonamide with a tert-butoxycarbonyl (Boc) group and alcohol with a tert-butyldimethylsilyl (TBS) group. The desired coupling reaction is achieved using cesium carbonate in the presence of tetrabutylammonium iodide. The final product is obtained after selective deprotection of the TBS ether using camphorsulfonic acid in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the solid-phase synthesis method mentioned above can be adapted for large-scale production, providing a practical route for the synthesis of this compound and related compounds.
化学反应分析
Types of Reactions
Thermospermine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological functions and applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using polyamine oxidases, which convert it into corresponding aldehydes and hydrogen peroxide.
Reduction: Reduction reactions involving this compound typically require reducing agents such as sodium borohydride.
Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized polyamines, reduced polyamines, and substituted derivatives, which have distinct biological activities and applications.
科学研究应用
Thermospermine has several scientific research applications, including:
Plant Biology: It plays a crucial role in the regulation of xylem differentiation and stem elongation in plants.
Molecular Biology: This compound is used to study the translation of specific mRNAs containing upstream open reading frames (uORFs) and their role in gene expression.
Medicine: Although not extensively studied in medicine, this compound’s role in stabilizing nucleic acids and modulating protein functions suggests potential therapeutic applications.
Industry: this compound and its derivatives can be used in the production of polyamine-based materials and as stabilizers in various industrial processes.
相似化合物的比较
Similar Compounds
Spermine: A structural isomer of thermospermine, involved in stress responses in angiosperms.
Putrescine: A diamine polyamine involved in various biological activities, including cell proliferation and differentiation.
Spermidine: A triamine polyamine essential for cellular functions such as DNA stabilization and protein synthesis.
Uniqueness of this compound
This compound is unique due to its specific role in the suppression of auxin-inducible xylem differentiation and its involvement in the regulation of mRNA translation containing uORFs. Unlike spermine, which is primarily involved in stress responses, this compound plays a dual role in organ development and stress responses in plants .
属性
IUPAC Name |
N'-[3-(3-aminopropylamino)propyl]butane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N4/c11-5-1-2-7-13-9-4-10-14-8-3-6-12/h13-14H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODDBCGMRAFLEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCNCCCN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00221096 | |
| Record name | Thermospermine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70862-11-2 | |
| Record name | Thermospermine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70862-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thermospermine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070862112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thermospermine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


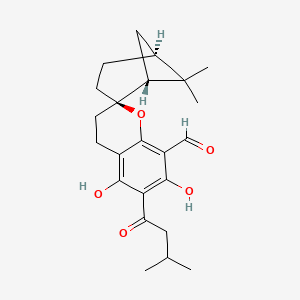

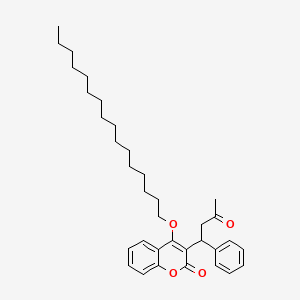

![1-[4-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B1217973.png)
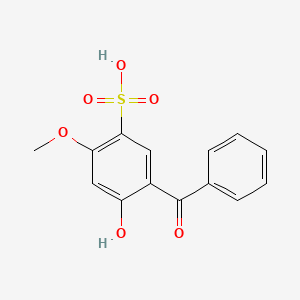
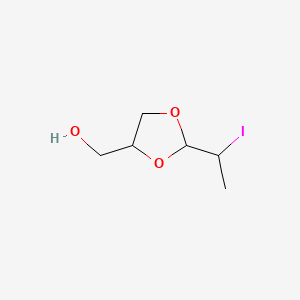

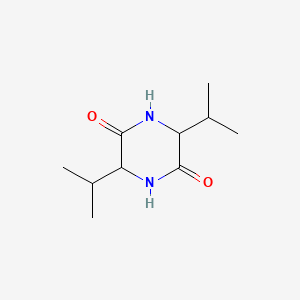
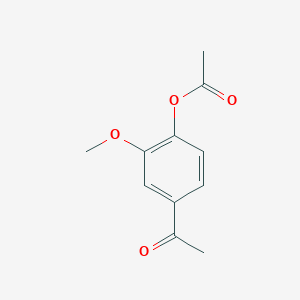
![3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B1217984.png)
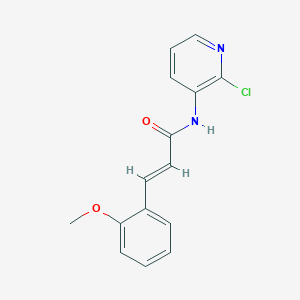
![8-Methyl-2-(3-methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B1217989.png)
